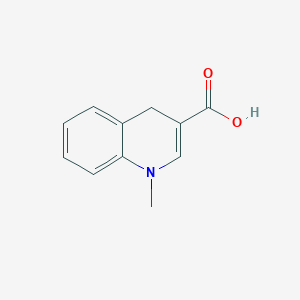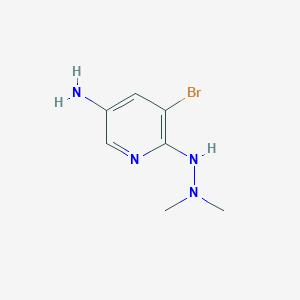![molecular formula C7H14BF3KN B13699171 Potassium (S)-Trifluoro[(3-methyl-1-piperidyl)methyl]borate](/img/structure/B13699171.png)
Potassium (S)-Trifluoro[(3-methyl-1-piperidyl)methyl]borate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Potassium (S)-Trifluoro[(3-methyl-1-piperidyl)methyl]borate is a chemical compound that has garnered interest in various fields of scientific research due to its unique properties. This compound is part of the organoboron family, which is known for its versatility in organic synthesis, particularly in cross-coupling reactions such as the Suzuki–Miyaura coupling .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Potassium (S)-Trifluoro[(3-methyl-1-piperidyl)methyl]borate typically involves the reaction of a boronic acid derivative with a potassium salt under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The specific conditions, such as temperature and solvent, can vary depending on the desired yield and purity of the product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and more stringent control of reaction parameters to ensure consistency and quality. The use of automated systems for monitoring and adjusting reaction conditions is common to optimize the production process .
Analyse Chemischer Reaktionen
Types of Reactions
Potassium (S)-Trifluoro[(3-methyl-1-piperidyl)methyl]borate primarily undergoes substitution reactions, particularly in the context of cross-coupling reactions. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions
Common reagents used in reactions involving this compound include palladium catalysts, bases such as potassium carbonate, and solvents like tetrahydrofuran or dimethyl sulfoxide. The reactions are typically carried out under an inert atmosphere to prevent unwanted side reactions .
Major Products Formed
The major products formed from reactions involving this compound are often complex organic molecules that are used in pharmaceuticals, agrochemicals, and materials science .
Wissenschaftliche Forschungsanwendungen
Potassium (S)-Trifluoro[(3-methyl-1-piperidyl)methyl]borate has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of Potassium (S)-Trifluoro[(3-methyl-1-piperidyl)methyl]borate in cross-coupling reactions involves the formation of a palladium complex, which facilitates the transfer of the boron-containing group to the organic substrate.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Potassium Tris(3,5-dimethyl-1-pyrazolyl)borohydride
- Potassium Trifluoroborate salts
Uniqueness
Potassium (S)-Trifluoro[(3-methyl-1-piperidyl)methyl]borate is unique due to its specific structure, which imparts distinct reactivity and selectivity in chemical reactions. Its ability to form stable complexes with palladium catalysts makes it particularly valuable in cross-coupling reactions .
Eigenschaften
Molekularformel |
C7H14BF3KN |
|---|---|
Molekulargewicht |
219.10 g/mol |
IUPAC-Name |
potassium;trifluoro-[(3-methylpiperidin-1-yl)methyl]boranuide |
InChI |
InChI=1S/C7H14BF3N.K/c1-7-3-2-4-12(5-7)6-8(9,10)11;/h7H,2-6H2,1H3;/q-1;+1 |
InChI-Schlüssel |
IVGVUNPPGPWALH-UHFFFAOYSA-N |
Kanonische SMILES |
[B-](CN1CCCC(C1)C)(F)(F)F.[K+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


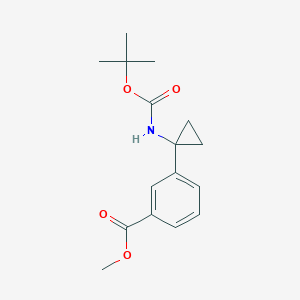
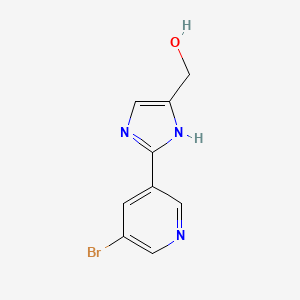
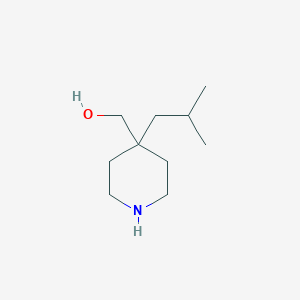

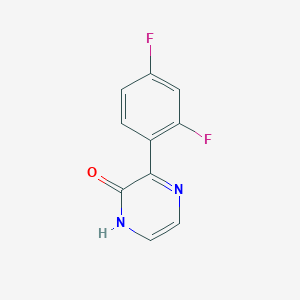

![2,6-Dimethylimidazo[1,2-a]pyrazine](/img/structure/B13699124.png)

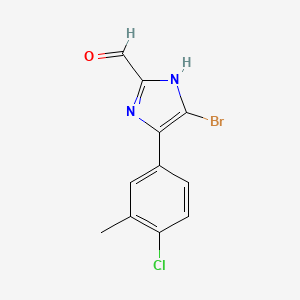
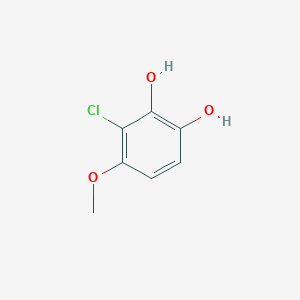
![4-Methyl-2-[(trimethylsilyl)oxy]-1,3,2-dioxaphospholane](/img/structure/B13699156.png)
![5-Dimethylamino-1-methyl-3-piperidin-4-yl-1,3-dihydroimidazo[4,5-b]pyridin-2-one](/img/structure/B13699159.png)
